Cas no 2138133-29-4 (Oxane-3-sulfinyl chloride)
Oxane-3-sulfinyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-732408
- oxane-3-sulfinyl chloride
- 2138133-29-4
- Oxane-3-sulfinyl chloride
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- Inchi: 1S/C5H9ClO2S/c6-9(7)5-2-1-3-8-4-5/h5H,1-4H2
- InChI Key: YICVUGBXHCZDKZ-UHFFFAOYSA-N
- SMILES: ClS(C1COCCC1)=O
Computed Properties
- Exact Mass: 168.0011784g/mol
- Monoisotopic Mass: 168.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 45.5Ų
Oxane-3-sulfinyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732408-1.0g |
oxane-3-sulfinyl chloride |
2138133-29-4 | 1g |
$0.0 | 2023-06-06 |
Oxane-3-sulfinyl chloride Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Oxane-3-sulfinyl chloride
Comprehensive Overview of Oxane-3-sulfinyl chloride (CAS No. 2138133-29-4): Properties, Applications, and Industry Insights
Oxane-3-sulfinyl chloride (CAS No. 2138133-29-4) is a specialized organosulfur compound gaining traction in pharmaceutical and agrochemical research due to its unique reactivity profile. This sulfinyl chloride derivative serves as a versatile building block for synthesizing chiral intermediates, particularly in asymmetric catalysis and drug discovery. Its molecular structure combines a six-membered oxane ring with a reactive sulfinyl chloride group, enabling selective transformations under mild conditions.
Recent advancements in sulfur-containing heterocycles have spotlighted compounds like Oxane-3-sulfinyl chloride for their role in green chemistry applications. Researchers are exploring its potential in metal-free catalysis and bioconjugation techniques, addressing growing demand for sustainable synthetic methodologies. The compound's stereochemical stability makes it valuable for developing enantioselective reactions, a hot topic in API manufacturing and crop protection chemicals.
Analytical characterization of 2138133-29-4 reveals distinct spectral features: ¹H NMR shows characteristic signals between δ 3.5-4.5 ppm for oxane protons, while FT-IR exhibits strong S=O stretching at 1060-1100 cm⁻¹. These properties facilitate quality control during high-throughput screening processes. Industry reports indicate rising patent filings incorporating this sulfinylating reagent, particularly for proteolysis-targeting chimeras (PROTACs) development.
From a safety perspective, proper handling of Oxane-3-sulfinyl chloride requires inert atmosphere techniques due to moisture sensitivity. Contemporary studies emphasize its advantages over traditional sulfonyl chlorides in terms of atom economy and reduced byproduct formation. This aligns with the pharmaceutical industry's shift toward continuous flow chemistry systems where such reagents demonstrate superior performance.
The commercial availability of CAS 2138133-29-4 through specialty chemical suppliers has expanded significantly since 2020, reflecting its growing importance in medicinal chemistry workflows. Current pricing trends suggest stable demand for this high-purity intermediate, particularly from contract research organizations focusing on fragment-based drug design.
Emerging applications include its use as a ligand precursor in transition metal catalysis and as a stereodirecting group in natural product synthesis. Recent publications highlight its utility in constructing sulfur-stereogenic centers, a challenging task in asymmetric synthesis. These developments position Oxane-3-sulfinyl chloride as a compound of significant interest for next-generation small molecule therapeutics development.
Quality specifications for 2138133-29-4 typically require ≥98% purity (HPLC), with strict controls on heavy metal content and residual solvents. Analytical methods like UPLC-MS and chiral HPLC are increasingly employed to verify batch-to-batch consistency, especially for GMP-grade material used in clinical trial compounds.
Future research directions may explore the compound's potential in click chemistry applications and biocompatible materials synthesis. The unique electronic properties of the sulfinyl moiety offer opportunities in materials science, particularly for designing self-assembling monolayers with tailored surface properties.
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